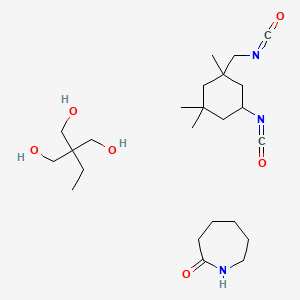
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex organic compound that consists of multiple functional groups, including an azepanone ring, a diol, and isocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane typically involves multi-step organic reactions. The azepanone ring can be synthesized through cyclization reactions, while the diol and isocyanate groups can be introduced through subsequent functionalization steps. Common reagents used in these reactions include amines, alcohols, and isocyanates under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactivity of isocyanate groups.
Análisis De Reacciones Químicas
Types of Reactions
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azepanone ring can be reduced to form secondary amines.
Substitution: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as components in drug delivery systems.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mecanismo De Acción
The mechanism of action of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves its interaction with various molecular targets. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The azepanone ring and diol groups may also contribute to the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Caprolactam: Similar to the azepanone ring in structure but lacks the additional functional groups.
Trimethylolpropane: Contains a diol group similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but lacks the azepanone and isocyanate groups.
Isophorone diisocyanate: Contains isocyanate groups similar to 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane but lacks the azepanone and diol groups.
Uniqueness
The uniqueness of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C24H43N3O6 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C6H11NO.C6H14O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;8-6-4-2-1-3-5-7-6;1-2-6(3-7,4-8)5-9/h10H,4-7H2,1-3H3;1-5H2,(H,7,8);7-9H,2-5H2,1H3 |
Clave InChI |
YZWTXTICMTVIHN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)NCC1 |
Números CAS relacionados |
68610-70-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


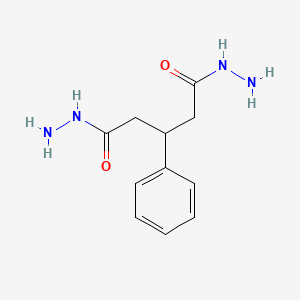

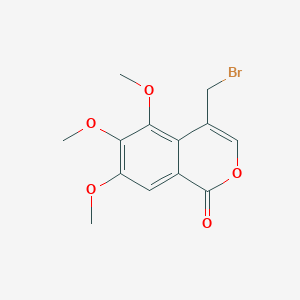
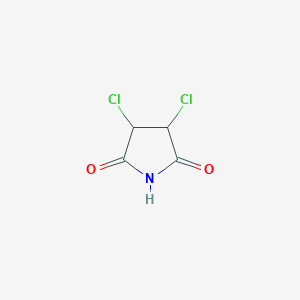

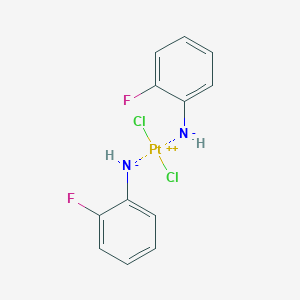

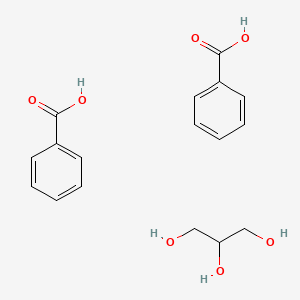
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
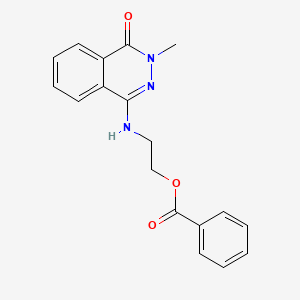
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
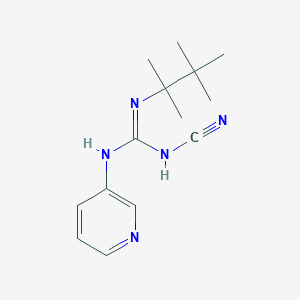
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)

